

N-Benzyl N,N-Didesmethyl Trimebutine-d5 molecular weight

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Compound of Interest

Compound Name: *N-Benzyl N,N-Didesmethyl
Trimebutine-d5*

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An In-depth Technical Guide on the Molecular Weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5, a deuterated analog of a Trimebutine metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism studies.

Introduction

N-Benzyl N,N-Didesmethyl Trimebutine is a metabolite of Trimebutine, a drug used to treat irritable bowel syndrome and other gastrointestinal disorders. The deuterated version, N-Benzyl N,N-Didesmethyl Trimebutine-d5, is a valuable tool in analytical and metabolic research. The incorporation of five deuterium atoms into the molecule provides a stable isotopic label, which is essential for quantitative analysis using mass spectrometry.

Molecular Structure and Isotopic Labeling

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine consists of a core structure with a benzyl group and two desmethyl groups. In the deuterated analog, five hydrogen atoms are replaced by deuterium atoms. This substitution increases the molecular weight of the

compound by a predictable amount, allowing for its differentiation from the endogenous, non-labeled compound in biological samples.

Determination of Molecular Weight

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is determined by the sum of the atomic weights of all atoms in its molecular formula (C₂₇H₂₆D₅NO₅). The key to understanding its molecular weight lies in the mass difference between hydrogen and its heavier isotope, deuterium.

Key Quantitative Data

The following table summarizes the molecular weights of the relevant compounds and isotopes.

Compound/Isotope	Molecular Formula	Molecular Weight (g/mol)
N-Benzyl N,N-Didesmethyl Trimebutine	C ₂₇ H ₃₁ NO ₅	449.54[1][2]
N-Benzyl N,N-Didesmethyl Trimebutine-d5	C ₂₇ H ₂₆ D ₅ NO ₅	454.57[3]
Hydrogen (Protium)	H	~1.008
Deuterium	D or ² H	~2.014[4][5][6]

Experimental Protocols

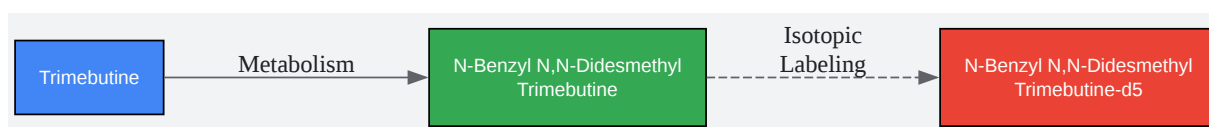
While specific experimental protocols for the synthesis and analysis of N-Benzyl N,N-Didesmethyl Trimebutine-d5 are proprietary to the manufacturer, the general methodologies for determining molecular weight are well-established.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the primary technique used to confirm the molecular weight of isotopically labeled compounds. This method provides a highly accurate mass measurement, allowing for the verification of the elemental composition and the successful incorporation of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the molecule and to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts in the ^1H NMR spectrum, coupled with the corresponding signals in the ^2H NMR spectrum, confirms the location of deuteration.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between Trimebutine, its non-deuterated metabolite, and the deuterated analog.



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Caption: Relationship between Trimebutine and its metabolites.

Conclusion

The molecular weight of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is a critical parameter for its use as an internal standard in quantitative bioanalytical assays. The precise mass difference between the deuterated and non-deuterated forms allows for accurate and sensitive quantification of Trimebutine metabolites in complex biological matrices. This technical guide provides the essential molecular weight information and contextual understanding for researchers in the field.

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